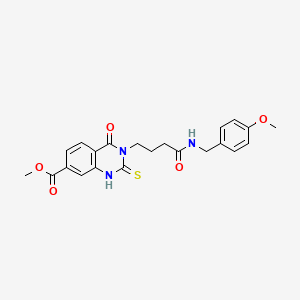
Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanylidene Group: This step involves the incorporation of a sulfur atom into the quinazoline ring, often using thiolating agents.
Attachment of the Carbamoyl Group: This is typically done through a carbamoylation reaction, where the carbamoyl group is introduced using reagents like isocyanates or carbamoyl chlorides.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 3-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-methoxyphenyl)propionate
- Methyl 4-methoxyphenylacetate
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid methyl ester
Uniqueness
Methyl 3-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroquinazoline core. Its molecular formula is C20H24N2O5S, with a molecular weight of approximately 396.48 g/mol. The presence of various functional groups contributes to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : Studies have shown that derivatives of similar structures possess significant antibacterial and antifungal properties. For instance, compounds with thioxo groups have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin .
- Anticancer Properties : Some derivatives have been evaluated for their anticancer potential. They may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival.
- Enzyme Inhibition : Certain compounds in this class act as inhibitors of specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in various diseases.
Biological Activity Data
The following table summarizes the biological activities observed in studies related to this compound and its analogs:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives against common pathogens. The compound demonstrated superior activity against Enterobacter cloacae, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
- Anticancer Potential : In vitro studies on cancer cell lines indicated that the compound could inhibit cell proliferation and induce cell cycle arrest, suggesting its potential as an anticancer agent .
- Toxicological Assessment : Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary assessments indicate a favorable safety margin; however, further studies are needed to confirm these findings.
Properties
Molecular Formula |
C22H23N3O5S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
methyl 3-[4-[(4-methoxyphenyl)methylamino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H23N3O5S/c1-29-16-8-5-14(6-9-16)13-23-19(26)4-3-11-25-20(27)17-10-7-15(21(28)30-2)12-18(17)24-22(25)31/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,31) |
InChI Key |
VTXIJTCKEHPVKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















